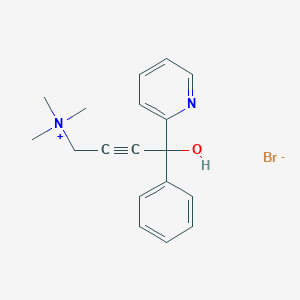
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is a quaternary ammonium compound with a complex structure that includes a hydroxy group, a phenyl group, a pyridyl group, and a butynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide typically involves multiple steps. One common method includes the alkylation of a pyridine derivative with a phenylacetylene derivative, followed by the introduction of a hydroxy group and the formation of the quaternary ammonium salt. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the alkyne to an alkene or alkane using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, anhydrous conditions.
Substitution: Sodium chloride, sodium iodide, sodium hydroxide, aqueous or organic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of different quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It can also serve as a catalyst or a ligand in various chemical reactions.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, allowing researchers to investigate biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions due to its ability to interact with biological targets.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure makes it valuable for the development of new materials and products.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide involves its interaction with molecular targets such as proteins, enzymes, or receptors. The hydroxy, phenyl, and pyridyl groups contribute to its binding affinity and specificity. The quaternary ammonium group enhances its solubility and stability in aqueous environments. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium chloride
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium iodide
- (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium hydroxide
Uniqueness
Compared to similar compounds, (4-Hydroxy-4-phenyl-4-(2-pyridyl)-2-butynyl)trimethylammonium bromide has unique properties due to the presence of the bromide ion This can influence its reactivity, solubility, and interaction with biological targets
Eigenschaften
CAS-Nummer |
2110-33-0 |
|---|---|
Molekularformel |
C18H21BrN2O |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
(4-hydroxy-4-phenyl-4-pyridin-2-ylbut-2-ynyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C18H21N2O.BrH/c1-20(2,3)15-9-13-18(21,16-10-5-4-6-11-16)17-12-7-8-14-19-17;/h4-8,10-12,14,21H,15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ITUWZGNLDNDFGV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CC#CC(C1=CC=CC=C1)(C2=CC=CC=N2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
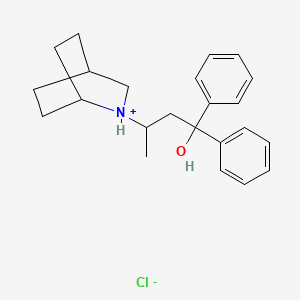

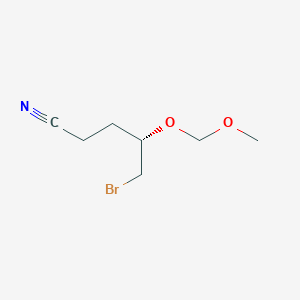
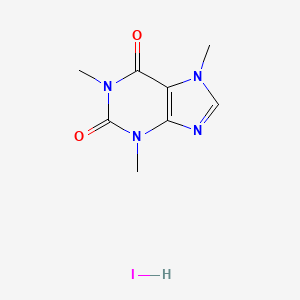
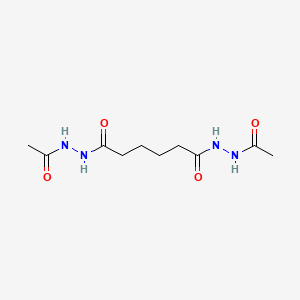
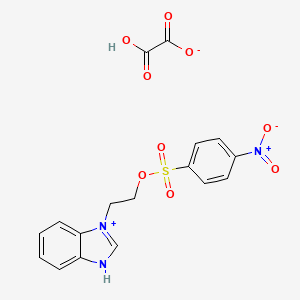
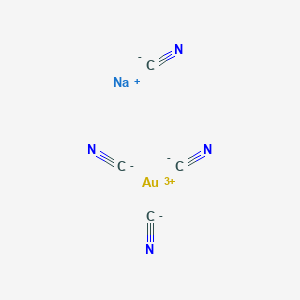
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)


